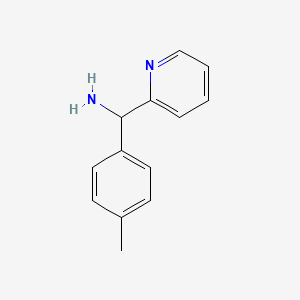

(4-Methylphenyl)(pyridin-2-yl)methanamine

Description

Significance of Pyridine (B92270) Derivatives in Molecular Design

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone in molecular design. bldpharm.commyskinrecipes.com Its derivatives are integral to a vast array of applications, ranging from medicinal chemistry to materials science. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it imparts a dipole moment to the molecule, influencing its solubility, binding affinity, and electronic properties. chemicalbook.com Consequently, pyridine derivatives are found in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antifungal, antibacterial, and anticancer properties. chemicalbook.comuni.luresearchgate.net They are also widely used as ligands in coordination chemistry and as versatile intermediates in organic synthesis. myskinrecipes.com

Overview of Methanamine Architectures in Contemporary Synthesis

The methanamine or aminomethyl group (-CH2NH2) and its substituted analogues are fundamental building blocks in organic synthesis. sigmaaldrich.com As a derivative of ammonia (B1221849), the primary amine group is a potent nucleophile and a weak base, making it a reactive handle for constructing more complex molecules. rsc.org This functional group is pervasive in biologically active compounds and is key in reactions such as the formation of amides, imines, and isocyanates. rsc.org The simplest primary amine, methylamine (B109427) (also known as methanamine), is a good nucleophile and its reactivity is a model for more complex methanamine structures. rsc.org The versatility of the methanamine architecture allows for its incorporation into a wide range of molecular frameworks, contributing to the synthesis of pharmaceuticals and other functional materials.

Scope of Research on (4-Methylphenyl)(pyridin-2-yl)methanamine

The specific compound this compound combines the key features of both pyridine and methanamine scaffolds. It possesses a chiral center at the carbon atom linking the p-tolyl and pyridin-2-yl groups, suggesting potential for applications in asymmetric synthesis or as a chiral ligand.

Despite its interesting structure, a comprehensive review of scientific literature indicates that this compound is a relatively understudied compound. Public databases and chemical supplier catalogs provide basic identifying information and predicted properties, but detailed experimental studies on its synthesis, characterization, and application appear to be limited. uni.lu Available information is primarily confined to its identity and basic commercial availability. sigmaaldrich.comlab-chemicals.com The PubChem database entry for this compound explicitly notes a lack of literature and patent data, underscoring its status as a molecule with underexplored potential. uni.lu

Chemical Identity and Properties of this compound

While extensive research is not publicly available, fundamental properties and identifiers for the compound have been cataloged.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 39930-13-7 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₄N₂ uni.lusigmaaldrich.com |

| Molecular Weight | 198.27 g/mol sigmaaldrich.com |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Liquid | sigmaaldrich.com |

| Monoisotopic Mass | 198.11569 Da | uni.lu |

| XlogP (Predicted) | 1.6 | uni.lu |

Synthesis and Reactivity

Specific, peer-reviewed synthetic procedures for this compound are not readily found in the literature. However, its structure suggests plausible synthetic routes based on established organic chemistry reactions. A common method for preparing such diarylmethanamines is through the reductive amination of a corresponding ketone. In this case, the synthesis would likely involve:

Formation of the Ketone: The precursor, (4-methylphenyl)(pyridin-2-yl)methanone, could be synthesized via a Friedel-Crafts acylation of toluene (B28343) with picolinoyl chloride or through the reaction of a p-tolyl Grignard reagent with pyridine-2-carbonitrile.

Reductive Amination: The ketone would then be reacted with an ammonia source (like ammonia itself or an ammonium (B1175870) salt) in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation) to form the target amine.

Alternatively, the amine could potentially be formed by the reaction of 2-picoline with a p-tolyl-substituted imine precursor, followed by reduction. The reactivity of the final compound is dictated by its functional groups: the basic nitrogen of the pyridine ring and the nucleophilic primary amine.

Potential Applications

Given the common applications of related structures, this compound holds theoretical potential in several areas:

Coordination Chemistry: The two nitrogen atoms (one from the pyridine ring and one from the amine group) make it a potential bidentate ligand for coordinating with metal ions. Such complexes could have applications in catalysis or as functional materials.

Pharmaceutical Scaffolding: As a chiral amine incorporating a pyridine moiety, it could serve as a building block for the synthesis of more complex, biologically active molecules.

However, without dedicated research, these applications remain speculative. The limited available data suggests that the full potential of this compound is yet to be explored by the scientific community.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12/h2-9,13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZJADVJDRSQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276080 | |

| Record name | α-(4-Methylphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39930-13-7 | |

| Record name | α-(4-Methylphenyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39930-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(4-Methylphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenyl)(pyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Ligand Design

Chelation Properties of (4-Methylphenyl)(pyridin-2-yl)methanamine

This compound and its derivatives can act as effective chelating agents. The presence of multiple donor atoms, such as the nitrogen of the pyridine (B92270) ring and the amine group, allows these ligands to bind to a metal center, forming stable chelate rings. This chelation enhances the stability of the resulting metal complexes compared to those with monodentate ligands. The high extraction efficiency of related aminopyridine ligands in solvent extraction of metal ions can be attributed to this chelate effect.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound derivatives often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Various analytical techniques, including single-crystal X-ray diffraction, are then employed to characterize the resulting structures.

A diverse range of transition metal complexes have been synthesized using ligands structurally related to this compound. These include complexes with ruthenium, cobalt, nickel, zinc, copper, and iron. For instance, chloro complexes of nickel, copper, and cobalt with 2-(p-tolyl)pyridine (B1347097) have been prepared. chemicalbook.com Similarly, complexes of Cu(II), Co(II), Ni(II), and Zn(II) with adamantyl 2-pyridylhydrazone have been synthesized and characterized. nih.gov The choice of the metal ion and the specific ligand derivative influences the final structure and properties of the complex.

Ligands based on the this compound framework can exhibit various coordination modes, including monodentate, bidentate, and bridging. researchgate.net The resulting metal complexes display a variety of coordination geometries, such as tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral. nih.govwikipedia.orgnih.govmdpi.commdpi.comresearchgate.net For example, copper complexes with phenyl pyridyl ketoxime ligands can adopt different coordination modes. uef.fi The geometry is influenced by factors like the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating anions or solvent molecules. researchgate.net For instance, in a series of lanthanide complexes, coordination numbers ranging from eight to ten were observed, leading to different geometries. mdpi.com

Electronic Properties and Bonding Characteristics of Metal-Ligand Interactions

The electronic properties of the metal complexes are governed by the nature of the metal-ligand bond. The pyridine ring in these ligands can act as a weak π-acceptor. wikipedia.org In some copper(II) complexes with 4-methylpyridine, evidence of π-back bonding from the metal to the pyridine ring has been observed. researchgate.netresearchgate.net The donor-acceptor behavior is influenced by the orientation of the pyridine ring within the coordination sphere. researchgate.net Spectroscopic techniques, such as UV-Vis spectroscopy, provide insights into the electronic transitions within the complexes, including ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Ligand Modifications for Tailored Coordination

The basic this compound scaffold can be systematically modified to tailor the coordination properties of the ligand. Introducing different substituents on the pyridine or phenyl rings can alter the steric and electronic characteristics of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. wikipedia.org For example, the introduction of bulky groups can enforce specific coordination geometries. This ability to fine-tune the ligand structure is crucial for the rational design of metal complexes with desired properties for applications in areas such as catalysis and materials science.

Catalytic Applications of 4 Methylphenyl Pyridin 2 Yl Methanamine and Its Metal Complexes

Asymmetric Catalysis using Chiral Derivatives.

The introduction of chirality into the structure of (4-Methylphenyl)(pyridin-2-yl)methanamine opens the door to its application in asymmetric catalysis, a field of critical importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. By creating chiral metal complexes, these derivatives can provide the necessary stereochemical environment to influence the outcome of a reaction, favoring the formation of one enantiomer over the other. The effectiveness of such catalytic systems is typically evaluated by the enantiomeric excess (ee) of the product. While direct catalytic applications of chiral derivatives of this compound are not extensively documented in dedicated studies, the broader class of chiral pyridine-containing ligands has been widely successful. These ligands, often bidentate or tridentate, coordinate to a metal center (such as rhodium, iridium, or copper) to create a chiral environment around the active site.

Enantioselective Hydrogenation.

Enantioselective hydrogenation is a fundamental transformation for the production of chiral molecules. Chiral pyridine-containing ligands, particularly those incorporating phosphorus or additional nitrogen donor atoms (P,N or N,N ligands), have been instrumental in developing highly efficient catalysts for this purpose. When complexed with metals like iridium or rhodium, these ligands facilitate the asymmetric hydrogenation of a variety of prochiral substrates, including olefins, imines, and ketones.

For instance, iridium complexes with chiral P,N-ligands have proven effective for the hydrogenation of challenging substrates like unfunctionalized aryl-substituted olefins and imines. pnas.org Similarly, chiral pyridine (B92270)–aminophosphine ligands have been synthesized and successfully applied in the iridium-catalyzed asymmetric hydrogenation of benchmark olefins and complex cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org Research has also demonstrated the success of chiral phosphabarrelene-pyridine ligands in the rhodium- and iridium-catalyzed hydrogenation of cyclic β-enamides and β-dehydroamino acid derivatives, with enantiomeric excesses reaching up to 95%. researchgate.net An iridium catalyst featuring a chiral f-spiroPhos ligand has been used for the enantioselective hydrogenation of N-substituted diarylmethanimines, yielding chiral diarylmethylamines with up to 99.4% ee. nih.gov These examples underscore the potential of chiral pyridine-based ligands, including derivatives of this compound, to serve as effective ligands in this key reaction.

Table 1: Examples of Enantioselective Hydrogenation using Chiral Pyridine-Type Ligands

This table presents representative results for asymmetric hydrogenation using various chiral pyridine-containing ligands, illustrating the potential for derivatives of this compound.

| Catalyst / Ligand Class | Substrate Type | Product Type | Max. Enantiomeric Excess (ee) | Reference |

| Ir / Chiral Pyridine–aminophosphine | Cyclic Imines | Cyclic Amines | up to 99% | rsc.org |

| Rh / Chiral Phosphabarrelene-Pyridine | β-Dehydroamino Acid Derivatives | Chiral Amino Acid Derivatives | up to 95% | researchgate.net |

| Ir / Chiral f-spiroPhos | Diarylmethanimines | Diarylmethylamines | up to 99.4% | nih.gov |

| Ir / Chiral Spiro Phosphine-Oxazoline (SIPHOX) | 2-Pyridyl Cyclic Imines | Chiral 2-Aryl Amines | Excellent | acs.org |

Enantioselective Addition Reactions.

Chiral pyridine-containing ligands are also pivotal in guiding the stereochemical outcome of various enantioselective addition reactions, such as conjugate additions, Mannich reactions, and alkylations. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner.

A prominent example is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.gov In these reactions, chiral diphosphine ligands are employed to achieve excellent enantioselectivity by creating a chiral copper complex that directs the approach of the nucleophile. nih.gov Another significant application is in the enantioselective Mukaiyama-Michael reaction, where a rhodium complex with chiral pinene-modified pyridine ligands catalyzed the addition of silyl (B83357) enol ethers to α,β-unsaturated 2-acyl imidazoles, producing 1,5-dicarbonyl compounds with up to 99% ee. nih.gov Furthermore, chiral organocatalysts are used to promote enantioselective Mannich reactions, a key method for synthesizing nitrogen-containing chiral compounds like β-amino ketones. rsc.org These studies highlight the capacity of chiral pyridine scaffolds to act as powerful controllers of stereochemistry in a range of addition reactions.

Table 2: Performance of Chiral Pyridine-Type Ligands in Enantioselective Addition Reactions

This table showcases results from various enantioselective addition reactions catalyzed by metal complexes of chiral pyridine-containing ligands.

| Catalyst / Ligand Class | Reaction Type | Substrate | Nucleophile | Max. Enantiomeric Excess (ee) | Reference |

| Cu / Chiral Diphosphine | Conjugate Addition | Alkenyl Pyridines | Grignard Reagents | Excellent | nih.gov |

| Rh / Pinene-Modified Pyridine | Mukaiyama-Michael | α,β-Unsaturated 2-Acyl Imidazoles | Silyl Enol Ethers | up to 99% | nih.gov |

| Organocatalyst | Mannich Reaction | Succinaldehyde | Endo-cyclic Imines | Excellent | rsc.org |

Heterogeneous Catalysis involving Immobilized Derivatives.

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Derivatives of this compound can be functionalized to allow for grafting onto solid supports like silica, polymers, or graphene.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometry of molecules. For aromatic amines and pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, provide reliable data on molecular structure and behavior. researchgate.netijaerd.org Studies on related structures have utilized the B3LYP/6-311G(d,p) level of theory to perform geometry optimizations and frequency calculations, ensuring that the optimized structure corresponds to a true energy minimum. researchgate.netijaerd.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small energy gap suggests that a molecule is more polarizable and chemically reactive. nih.gov

In molecules related to (4-methylphenyl)(pyridin-2-yl)methanamine, the HOMO is typically localized on the more electron-rich fragments, such as the p-methylphenyl group, while the LUMO is often centered on the electron-deficient pyridine ring. This distribution indicates that the phenyl ring acts as the primary electron donor, while the pyridine ring functions as the electron acceptor. The computed HOMO-LUMO energy demonstrates that charge transfer occurs within the molecule. nih.gov

Theoretical studies on analogous compounds provide insight into the expected electronic parameters for this compound. For instance, calculations on similar pyridine derivatives have determined HOMO-LUMO energy gaps that define their reactivity. materialsciencejournal.org The ionization potential, which is the energy required to remove an electron from the HOMO, and the electron affinity, the energy released when an electron is added to the LUMO, are key descriptors of chemical reactivity. materialsciencejournal.org

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for a Related Pyridine Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -7.06 | Energy of the Highest Occupied Molecular Orbital. materialsciencejournal.org |

| ELUMO | -2.54 | Energy of the Lowest Unoccupied Molecular Orbital. materialsciencejournal.org |

| Energy Gap (ΔE) | 4.52 | Indicates the molecule's chemical reactivity and stability. materialsciencejournal.org |

| Ionization Potential (I) | 7.06 | Energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity (A) | 2.54 | Energy released upon gaining an electron. materialsciencejournal.org |

| Hardness (η) | 2.27 | Resistance to change in electron distribution. materialsciencejournal.org |

| Softness (S) | 0.45 eV⁻¹ | Reciprocal of hardness, indicating reactivity. materialsciencejournal.org |

| Electrophilicity Index (ω) | 5.07 | Describes the molecule's electrophilic nature. materialsciencejournal.org |

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and reactivity. Conformational analysis involves determining the stable arrangements of atoms (conformers) and the energy barriers between them. In molecules with multiple rotatable bonds, such as the C-C and C-N bonds connecting the aromatic rings, several conformers can exist.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed.

For aromatic amines, a key reaction is their interaction with radicals, such as the hydroxyl (OH) radical in atmospheric chemistry. mdpi.com Computational studies on the reaction of 4-methyl aniline (B41778) (a structurally related compound) with OH radicals have been performed using methods like M06-2X and CCSD(T). mdpi.comresearchgate.net These studies reveal that the reaction can proceed through different pathways, including hydrogen abstraction from the amino group (-NH2) or the methyl group (-CH3), or radical addition to the aromatic ring. mdpi.com

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Characterizing the geometry and energy of a TS is fundamental to understanding reaction kinetics. Computational methods are used to locate these first-order saddle points on the potential energy surface.

In the reaction of 4-methyl aniline with OH radicals, several transition states corresponding to different reaction channels have been identified. mdpi.com For example, the TS for hydrogen abstraction from the amino group is distinct from the TS for abstraction from the methyl group. The relative energies of these transition states determine which reaction pathway is kinetically favored. The pathway with the lowest activation energy (the energy difference between the reactants and the TS) will have the fastest rate.

The energetic profile, or potential energy surface (PES), provides a comprehensive view of a chemical reaction, detailing the energy changes as reactants are converted into products. mdpi.com It connects the stable species (reactants, intermediates, products) through the transition states that separate them.

Table 2: Calculated Relative Energies (kJ/mol) for Key Species in the Reaction of 4-Methyl Aniline with OH Radical

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | 4-methyl aniline + OH | 0 |

| IS1 | Adduct at C-NH₂ position | -91 researchgate.net |

| IS2 | Adduct at C₂ position | -80 researchgate.net |

| T0P1 | Transition state for H-abstraction from -NH₂ | ~1 mdpi.com |

| PR₁ | Products (NH-C₆H₄-CH₃ + H₂O) | -115 mdpi.com |

| PR₄ | Products (C₆H₅-NH₂-CH₂ + H₂O) | -111 mdpi.com |

Ligand Binding Energies and Metal-Ligand Interactions

The pyridin-2-yl-methanamine scaffold is a bidentate ligand, capable of coordinating to metal ions through the nitrogen atoms of the pyridine ring and the amine group. researchgate.net Understanding the strength and nature of these metal-ligand interactions is crucial for its application in coordination chemistry and materials science.

Computational methods can quantify the binding energy between a ligand and a metal ion or a protein active site. These calculations help in predicting the stability of metal complexes and the affinity of a ligand for a biological target. Monte Carlo Free Energy Perturbation (MC/FEP) calculations are one such method used to compute the relative binding free energies of inhibitors to proteins. nih.gov

Studies on related pyridine-containing ligands have shown that the geometry of the resulting metal complex is often a distorted octahedron. nih.gov The introduction of substituents, such as a methyl group, can significantly affect binding affinity. For instance, the addition of a methyl group can increase hydrophobicity, which may enhance binding in a hydrophobic pocket of a protein. nih.gov However, a methyl group can also introduce steric clashes that weaken the interaction. For example, computational analysis of ACK1 inhibitors showed that adding a 4-methyl group could diminish binding by interfering with key residues in the binding site. nih.gov The binding energy is a composite of various forces, including electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov

Prediction of Spectroscopic Parameters for Mechanistic Insights

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data, understanding molecular structure, and elucidating reaction mechanisms. For a molecule such as this compound, computational studies can provide detailed insights into its vibrational and nuclear magnetic resonance (NMR) spectra, which are fundamental for its characterization and for understanding its chemical behavior.

Computational approaches allow for the calculation of various spectroscopic parameters. For instance, the optimization of the molecular geometry using a selected DFT functional and basis set is the first step. Functionals like B3LYP and B3PW91, paired with basis sets such as 6-31++G(d,p) or LanL2DZ, are commonly employed for pyridine derivatives to achieve a balance between accuracy and computational cost. researchgate.net Following geometry optimization, vibrational frequency calculations can be performed. These calculations predict the positions of infrared (IR) and Raman bands, which correspond to specific molecular vibrations, such as stretching, bending, and torsional modes of the chemical bonds within the molecule. The theoretical vibrational analysis provides a basis for the assignment of experimentally observed spectral bands. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. nih.govimist.ma The accuracy of these predictions can be highly dependent on the choice of the DFT functional and basis set, as well as the consideration of solvent effects. nih.gov Comparing the calculated NMR shifts with experimental data helps in the unambiguous assignment of signals to specific atoms in the molecule, which is crucial for confirming its structure. nih.govnih.gov

The insights gained from these predicted parameters are manifold. For example, discrepancies between calculated and experimental vibrational frequencies can indicate the presence of intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. researchgate.net Furthermore, theoretical analysis of the vibrational modes can shed light on the strength of specific bonds and the conformational flexibility of the molecule. rsc.org In the context of reaction mechanisms, computational spectroscopy can be used to characterize transient species or intermediates that may be difficult to observe experimentally. By predicting the spectra of proposed intermediates, researchers can search for their signatures in reaction monitoring experiments, thereby providing evidence for a particular mechanistic pathway.

Predicted Vibrational Frequencies

The theoretical vibrational spectrum provides a detailed map of the molecule's fundamental modes of vibration. By calculating the harmonic frequencies, one can assign the bands observed in experimental IR and Raman spectra. The table below presents a hypothetical set of predicted vibrational frequencies for key functional groups in this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, a method known to provide good agreement with experimental values for organic molecules. researchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3450, 3360 |

| C-H Stretch (Aromatic) | Pyridyl & Phenyl Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) & Methanamine (-CH) | 2980, 2935, 2870 |

| C=N Stretch | Pyridyl Ring | 1595 |

| C=C Stretch | Pyridyl & Phenyl Rings | 1570, 1480, 1440 |

| N-H Bend | Amine (-NH₂) | 1610 |

| C-H Bend | Methyl & Methylene Groups | 1460, 1380 |

| C-N Stretch | Methanamine | 1280 |

This table is illustrative and contains hypothetical data based on typical values for similar functional groups.

Predicted NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a critical component of structural elucidation. DFT calculations using the GIAO method can provide theoretical shifts that, when scaled and compared to a reference standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental spectra. imist.ma Such predictions are instrumental in assigning resonances, especially in complex molecules where spectral overlap is common.

| Atom Type | Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyridyl-C2 | C adjacent to N and CH | 160.5 | - |

| Pyridyl-C6 | C adjacent to N | 149.2 | 8.55 |

| Pyridyl-C4 | para to N | 136.8 | 7.65 |

| Phenyl-C1' | C attached to CH | 140.1 | - |

| Phenyl-C4' | C attached to CH₃ | 137.5 | - |

| Phenyl-C2'/C6' | ortho to CH | 129.5 | 7.25 |

| Phenyl-C3'/C5' | meta to CH | 128.8 | 7.15 |

| Pyridyl-C3 | meta to N | 122.5 | 7.18 |

| Pyridyl-C5 | meta to N | 121.0 | 7.30 |

| Methanamine-CH | Bridgehead C | 60.2 | 5.40 |

| Methyl-CH₃ | Toluene (B28343) methyl | 21.1 | 2.35 |

| Amine-NH₂ | Amino group | - | 2.10 |

This table is illustrative and contains hypothetical data based on typical values for similar molecular fragments. Chemical shifts are referenced to TMS.

By integrating these computational predictions with experimental findings, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, providing a solid foundation for exploring its reactivity and potential applications.

Advanced Analytical Methodologies in Research

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, NMR)

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, conversion rates, and the formation of transient species.

Infrared (IR) Spectroscopy can be employed to follow the progress of reactions involving (4-Methylphenyl)(pyridin-2-yl)methanamine. For instance, in a synthesis reaction, one could monitor the disappearance of characteristic vibrational bands of reactants and the appearance of bands corresponding to the product. Key vibrational modes for this molecule would include N-H stretching of the amine, C-H stretching of the methyl and aromatic groups, and the characteristic ring vibrations of the pyridine (B92270) and phenyl moieties. In a study on a related pyrazoline compound, IR spectroscopy was used to confirm the presence of key functional groups in the final synthesized product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool for in-situ analysis, especially when coupled with flow chemistry systems. beilstein-journals.org This approach, termed in-line or on-line analysis, minimizes the delay between reaction and measurement. beilstein-journals.org For a reaction producing this compound, a flow reactor could be connected directly to an NMR spectrometer. By acquiring spectra at regular intervals, researchers can track the consumption of starting materials and the formation of the product by observing changes in signal intensity. For example, the appearance and integration of the unique singlet signal for the methine proton (the CH group linking the two rings) would be a direct measure of product formation. Such experiments can achieve high temporal resolution, with one study reporting 70% reaction conversion in just three minutes, as monitored by in-situ NMR. beilstein-journals.org

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying reaction intermediates and confirming the elemental composition of products due to its ability to provide highly accurate mass measurements. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used.

In studies of complex molecular assemblies, HRMS can unravel reaction pathways. For example, research on the synthesis of meso-(pyridin-2-ylmethyl)porphyrins, which contain a structural element similar to the title compound, utilized MALDI-TOF mass spectrometry to analyze the crude reaction mixture. academie-sciences.fr This analysis successfully identified not only the desired product but also other species, providing clues about side reactions and mechanistic pathways. academie-sciences.fr The ability to distinguish between compounds with very similar nominal masses is a key advantage of HRMS in mechanistic studies. purdue.edumdpi.com

Below is a table of mass spectrometry data from the analysis of a crude reaction mixture in a related porphyrin synthesis, demonstrating the utility of HRMS in identifying various species present. academie-sciences.fr

| Observed m/z | Assigned Species | Calculated m/z | Note |

|---|---|---|---|

| 712.1 | C-N Fusion Product | 712.2026 | Hypothesized product from an oxidative fusion reaction. |

| 713.1 | Ni(II)-meso-(pyridin-2-ylmethyl)porphyrin Derivative (Ni-7) | - | The intended product of the reaction step. |

| 726.1 | Side-Product (Ni-7 + 13 mass units) | - | Potentially related to the fusion of picoline with the porphyrin and formation of a carbonyl group. |

Advanced NMR Techniques for Structural and Mechanistic Investigations

While one-dimensional ¹H and ¹³C NMR spectra are fundamental for structural characterization researchgate.netresearchgate.net, they are often insufficient for the unambiguous assignment of all signals in complex molecules like this compound. Advanced NMR techniques, particularly two-dimensional (2D) methods, are essential for complete structural elucidation. researchgate.net

Multidimensional NMR experiments reveal correlations between different nuclei, allowing chemists to piece together the molecular structure. ipb.pt

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu A cross-peak in a COSY spectrum indicates that two protons are neighbors in the molecular structure. For this compound, COSY would show correlations between the adjacent protons on both the pyridine and the 4-methylphenyl rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon signals to which they are attached (¹J-coupling). emerypharma.com It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. sdsu.edu For the title compound, each protonated carbon would show a single correlation in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com This allows for the connection of different molecular fragments. A crucial application for this compound would be observing the correlations from the methine proton (the CH linking the rings). This proton is expected to show HMBC correlations to carbons in both the pyridine ring and the 4-methylphenyl ring, unequivocally proving the connectivity of the entire molecule.

The table below illustrates the expected key 2D NMR correlations that would be used to confirm the structure of this compound.

| Proton (¹H) | Expected COSY Correlations (Protons) | Expected HSQC Correlation (Carbon) | Expected Key HMBC Correlations (Carbons) |

|---|---|---|---|

| Methine (CH-N) | Amine (NH₂) | Methine (C-N) | Pyridyl C2, C6; Phenyl C1' |

| Pyridyl H3 | Pyridyl H4 | Pyridyl C3 | Pyridyl C2, C5 |

| Pyridyl H4 | Pyridyl H3, H5 | Pyridyl C4 | Pyridyl C2, C6 |

| Pyridyl H5 | Pyridyl H4, H6 | Pyridyl C5 | Pyridyl C3, C6 |

| Pyridyl H6 | Pyridyl H5 | Pyridyl C6 | Pyridyl C2, C4, Methine C |

| Phenyl H2'/H6' | Phenyl H3'/H5' | Phenyl C2'/C6' | Phenyl C1', C4', Methine C |

| Phenyl H3'/H5' | Phenyl H2'/H6', Methyl (CH₃) | Phenyl C3'/C5' | Phenyl C1', C4' |

| Methyl (CH₃) | Phenyl H3'/H5' (weak) | Methyl (C) | Phenyl C3'/C5', C4' |

Electrochemical Studies of Metal Complexes

The pyridine nitrogen and the secondary amine in this compound make it an excellent ligand for coordinating with metal ions. Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of the resulting metal complexes. springerprofessional.de These studies reveal information about the stability of different oxidation states of the metal center and the influence of the ligand on its electronic environment.

While specific CV data for complexes of this compound is not prominently available, studies on structurally related ligands are highly informative. For example, the electrochemical behavior of a Cadmium(II) complex with a similar ligand, 4'-(4-methylphenyl)-2,2':6',2"-terpyridine, was investigated in dimethylformamide (DMF) solution. electrochemsci.org The study found that the complex undergoes a one-electron reduction process. electrochemsci.org The nature of the cyclic voltammogram suggested an EC mechanism, where an electron transfer (E) is followed by a chemical reaction (C). electrochemsci.org

The table below summarizes key electrochemical data obtained from a cyclic voltammetry study of a related Cd(II)-terpyridine complex. electrochemsci.org

| Parameter | Value | Method/Conditions |

|---|---|---|

| Working Electrode | Glassy Carbon (GC) | Cyclic Voltammetry |

| Solvent | DMF | 0.1 M TBAP as supporting electrolyte |

| Mechanism | EC (Electron transfer followed by Chemical reaction) | Based on scan rate dependence of peak potential |

| Number of Electrons (n) | 1 | Determined for the rate-determining step |

| Charge Transfer Coefficient (α) | 0.41 | Calculated from voltammetric data |

Emerging Applications and Future Research Directions

Integration into Functional Materials

The incorporation of specific chemical moieties into polymers and other materials can imbue them with novel functions. Pyridine (B92270) derivatives are recognized for their utility in creating functional materials, including electrical materials and metal-ligand coordination networks. mdpi.com The structure of (4-Methylphenyl)(pyridin-2-yl)methanamine makes it an attractive candidate for integration into such systems.

Future research is expected to focus on synthesizing polymers that include the this compound unit, either as a pendant group or as part of the polymer backbone. The pyridine and amine groups provide excellent coordination sites for metal ions, which could lead to the development of:

Self-healing polymers: Where metal-ligand bonds can reversibly break and reform.

Chemiresistive materials: Materials that change their electrical resistance upon exposure to specific chemical analytes.

Luminescent polymers: The aromatic components of the molecule, when integrated into a conjugated polymer backbone, could lead to materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs) or as polymeric fluorescent sensors. Research on polyfluorene polymers bearing pyridine moieties has already demonstrated their effectiveness as sensitive fluorescent chemosensors. rsc.org The presence of the 4-methylphenyl group can further tune the electronic properties and solubility of such materials.

Development of Novel Synthetic Pathways with Enhanced Efficiency

While traditional multi-step methods for producing substituted pyridine derivatives often suffer from drawbacks like low yields and harsh reaction conditions, modern synthetic chemistry is moving towards more efficient and environmentally benign pathways. nih.gov The synthesis of structurally similar chiral alcohols, such as S-(4-chlorophenyl)-(pyridin-2-yl)methanol, has been achieved with high efficiency and stereoselectivity using whole-cell biocatalytic systems. nih.govresearchgate.net

This biocatalytic approach represents a significant advancement over conventional chemical synthesis. In a liquid-liquid biphasic microreaction system, the synthesis of the aforementioned chiral alcohol reached a 99.6% yield with >99% enantiomeric excess in just 80 minutes, a 70% reduction in time compared to traditional stirred-tank reactors. nih.gov

Future research will likely focus on adapting these highly efficient biocatalytic methods for the asymmetric synthesis of this compound and its derivatives. The development of novel transaminases or other enzymes capable of performing this transformation would provide a green, economic, and highly efficient route to this valuable compound, bypassing many of the challenges associated with traditional metal catalysis or multi-step organic synthesis. mdpi.com

| Methodology | Target Compound Class | Key Advantages | Reported Performance | Reference |

|---|---|---|---|---|

| Whole-Cell Biocatalysis in Microreactor | Chiral (Aryl)(pyridin-2-yl)methanols | High yield, high enantioselectivity, rapid reaction, green chemistry | 99.6% yield, >99% ee in 80 minutes | nih.gov |

| Traditional Multi-step Synthesis | Substituted Pyridine Derivatives | Well-established procedures | Often suffers from low yields (e.g., 20-73%), long reaction times, high temperatures | nih.gov |

Exploration of New Catalytic Systems

The foundational compound, 2-picolylamine, is a common bidentate ligand used in a wide array of catalytic applications, from transfer hydrogenation to olefin polymerization. wikipedia.orgmdpi.com The introduction of a 4-methylphenyl substituent allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, opening avenues for the development of new, highly selective catalysts.

One promising direction is the creation of heterogeneous catalysts. For instance, a picolylamine–Ni(II) complex immobilized on silica-coated magnetic nanoparticles has been developed as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. rsc.orgsemanticscholar.org This system demonstrates high efficiency and can be easily recovered and reused multiple times with minimal leaching of the metal. rsc.org

Future work will likely involve synthesizing analogous catalysts using this compound as the ligand. The 4-methyl group, being an electron-donating group, can modulate the electron density at the metal center, potentially enhancing catalytic activity or altering selectivity. Furthermore, the steric bulk of the tolyl group can influence the coordination geometry around the metal, which is crucial for controlling the selectivity of catalytic transformations such as C-H oxidation or polymerization reactions. mdpi.comresearchgate.net

| Catalyst System | Reaction | Maximum Yield | Turnover Frequency (TOF) | Recyclability | Reference |

|---|---|---|---|---|---|

| Picolylamine–Ni(II) on Magnetic Nanoparticles | One-pot synthesis of pyridine derivatives | 97% | 823 h⁻¹ | 8 consecutive cycles | rsc.org |

Applications in Chemo- and Biosensor Development (Excluding Direct Clinical)

Pyridine derivatives are a cornerstone in the design of fluorescent chemosensors due to the ability of the pyridine nitrogen to coordinate with metal ions, leading to detectable changes in photophysical properties. researchgate.net Small-molecule fluorescent chemosensors based on pyridine scaffolds have been developed for the rapid and selective detection of a wide range of environmentally and biologically significant metal ions. mdpi.comacs.org

The this compound structure is an ideal platform for developing new chemosensors. The two nitrogen atoms can act as a bidentate chelation site for metal ions. This binding event can alter the electronic state of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. The 4-methylphenyl group can be systematically modified to fine-tune the sensor's properties:

Selectivity: Altering the steric and electronic nature of the aromatic ring can influence which metal ions bind most strongly.

Sensitivity: The substituent can enhance the quantum yield of fluorescence, leading to a lower limit of detection. For example, a pyridine-based receptor was able to detect Cu²⁺ with a detection limit of 0.25 μM. researchgate.net

Solubility: The substituent can be modified to ensure solubility in specific media, such as water, for environmental monitoring applications. mdpi.com

Future research will focus on the synthesis of this compound-based sensors and the characterization of their response to various metal ions and other analytes.

| Pyridine Derivative Type | Target Ion(s) | Sensing Principle | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence response upon complexation | mdpi.com |

| Pyrrolo[3,4-c]pyridine | Fe³⁺/Fe²⁺ | "Turn-off" fluorescence | acs.org |

| Terpyridine | Zn²⁺ | "Turn-on" fluorescence (51-fold enhancement) | nih.gov |

| General Pyridine-based Receptor | Cu²⁺ | Colorimetric and fluorimetric change | researchgate.net |

Design of Bio-Inspired Systems (Excluding Direct Pharmaceutical/Clinical)

Bio-inspired chemistry seeks to mimic the structure and function of active sites in biological molecules, such as enzymes, to create highly efficient and selective synthetic catalysts. anl.gov Many metalloenzymes feature metal ions coordinated by nitrogen and other atoms from amino acid side chains. The bidentate N,N-ligation offered by this compound provides a simple yet effective mimic of such coordination environments.

Research in this area is directed towards developing complexes of this compound that can replicate the function of natural enzymes. For example, iron complexes with bulky amino-pyridine ligands have been used in bio-inspired oxidation catalysis, mimicking the function of non-heme iron enzymes. researchgate.net Similarly, models of [Fe]-hydrogenase, an enzyme that activates hydrogen, have been synthesized using substituted pyridine ligands to create a specific facial C, N, and S ligation around an iron center. rsc.org

The this compound ligand is well-suited for this field. By coordinating it to metals like iron, copper, or manganese, researchers can create synthetic analogues of enzyme active sites. The 4-methylphenyl group acts as a tunable element, akin to the second coordination sphere of an enzyme, which can influence the reactivity and stability of the metal center. This could lead to the development of novel catalysts for challenging reactions such as:

Selective C-H bond oxidation: Mimicking enzymes like cytochrome P450.

Water splitting and hydrogen evolution: Inspired by hydrogenase enzymes. anl.gov

Dioxygen activation: Replicating the function of oxidases and oxygenases.

These bio-inspired catalysts offer the potential for more sustainable and efficient chemical processes, operating under milder conditions than traditional industrial catalysts. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (4-Methylphenyl)(pyridin-2-yl)methanamine with high purity and yield?

- Methodological Answer :

- Step 1 : Use palladium-catalyzed coupling reactions or nucleophilic substitution for introducing the pyridinyl and 4-methylphenyl groups .

- Step 2 : Optimize reaction parameters (e.g., temperature: 80–120°C; pH: 7–9; reaction time: 12–24 hours) to minimize by-products .

- Step 3 : Purify via column chromatography or recrystallization. Validate purity (>95%) using HPLC or GC-MS .

- Key Considerations : Monitor intermediates with TLC and adjust stoichiometry to avoid incomplete reactions .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 199.1 .

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond angles and torsional strain .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- In Vitro Screening : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) at concentrations of 1–100 μM .

- Cell-Based Assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks .

Advanced Research Questions

Q. What strategies are effective in Structure-Activity Relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups on the phenyl/pyridinyl rings to modulate activity .

- Bioisosteric Replacement : Replace the methyl group with cyclopropyl or trifluoromethyl to enhance metabolic stability .

- Activity Comparison Table :

| Derivative | Substituent Position | Biological Activity (IC₅₀) |

|---|---|---|

| A | 4-F on phenyl | 12 nM (Kinase X inhibition) |

| B | 3-OCH₃ on pyridinyl | 45 nM (GPCR Y binding) |

Q. How can computational tools predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonds with Asp86 in Kinase X) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) .

- Validation : Cross-check docking results with mutagenesis data or crystal structures .

Q. How should researchers address contradictions between experimental and computational data?

- Methodological Answer :

- Step 1 : Verify compound purity and analytical calibration (e.g., NMR referencing) .

- Step 2 : Re-evaluate force fields in MD simulations or docking parameters (e.g., solvation models) .

- Step 3 : Use isothermal titration calorimetry (ITC) to experimentally measure binding affinity and resolve discrepancies .

Q. What protocols are recommended for assessing ecological toxicity when data is limited?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.